molecular formula C12H17NO4 B182941 Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 2436-79-5

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B182941
CAS No.: 2436-79-5
M. Wt: 239.27 g/mol
InChI Key: XSBSXJAYEPDGSF-UHFFFAOYSA-N
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Description

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C12H17NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl acetylenedicarboxylate with methylamine, followed by cyclization to form the pyrrole ring . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process may include steps such as esterification, cyclization, and purification through distillation or recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,4-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBSXJAYEPDGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947225
Record name Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436-79-5, 2199-55-5
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester
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Record name 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl-
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Record name Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
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Q & A

Q1: What is the significance of understanding the mechanism of Knorr pyrrole synthesis?

A1: Unraveling the mechanism of Knorr pyrrole synthesis provides valuable insights into the formation of pyrrole rings, which are fundamental components of many natural products and pharmaceuticals. [] This understanding allows for the development of improved synthetic strategies for pyrrole derivatives and analogs. For instance, studies have investigated the formation of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate through reactions involving ethyl 2-aminoacetoacetate and ethyl acetoacetate, aiming to mimic and better understand natural pyrrole synthesis pathways like that of porphobilinogen. []

Q2: Why is the bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate of particular interest to researchers?

A2: The bromination of this compound allows for the introduction of bromine atoms onto the pyrrole ring. This is a crucial step towards further functionalization of the molecule. [] The presence of bromine atoms opens up possibilities for various chemical transformations, such as substitution reactions and cross-coupling reactions, which are essential tools in synthetic organic chemistry. This modification is particularly interesting for developing new pharmaceuticals and materials based on the pyrrole scaffold.

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